molecular formula C6H15N3 B138661 1-(Piperazin-1-yl)ethanamine CAS No. 141656-32-8

1-(Piperazin-1-yl)ethanamine

Cat. No. B138661
CAS RN: 141656-32-8
M. Wt: 129.2 g/mol
InChI Key: UOTCTDSGHIMHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperazin-1-yl)ethanamine, also known as Ethylenediaminepiperazine (EDAP), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EDAP is a cyclic secondary amine that contains two nitrogen atoms in its structure, making it a versatile molecule for various applications.

Mechanism Of Action

The mechanism of action of EDAP is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and interfering with their biological functions. EDAP has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
EDAP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. EDAP has also been shown to enhance the activity of some metal-based drugs, making them more effective.

Advantages And Limitations For Lab Experiments

EDAP is a versatile molecule that can be used in various lab experiments. Its cyclic structure and ability to form complexes with metal ions make it a useful ligand for the development of metal-based drugs. However, its potential toxicity and limited solubility in water can pose challenges in some experiments.

Future Directions

There are several future directions for the research and development of EDAP. One potential area of research is the development of metal-based drugs that utilize EDAP as a ligand. Another area of research is the investigation of the potential anti-viral activity of EDAP. Additionally, the toxicity and pharmacokinetics of EDAP need to be further studied to assess its potential as a drug candidate.
Conclusion:
In conclusion, EDAP is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry and its ability to form complexes with metal ions make it a versatile molecule for various lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a drug candidate.

Synthesis Methods

EDAP can be synthesized by the reaction of ethylenediamine with piperazine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of a cyclic amine with a molecular formula of C6H14N2. The purity of the synthesized EDAP can be improved by recrystallization or column chromatography.

Scientific Research Applications

EDAP has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. EDAP has also been used as a ligand for the development of metal-based drugs.

properties

CAS RN

141656-32-8

Product Name

1-(Piperazin-1-yl)ethanamine

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

IUPAC Name

1-piperazin-1-ylethanamine

InChI

InChI=1S/C6H15N3/c1-6(7)9-4-2-8-3-5-9/h6,8H,2-5,7H2,1H3

InChI Key

UOTCTDSGHIMHTA-UHFFFAOYSA-N

SMILES

CC(N)N1CCNCC1

Canonical SMILES

CC(N)N1CCNCC1

synonyms

1-Piperazinemethanamine,alpha-methyl-(9CI)

Origin of Product

United States

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